molecular formula C24H27N5O B2431865 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide CAS No. 1396856-41-9

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide

Cat. No.: B2431865
CAS No.: 1396856-41-9
M. Wt: 401.514
InChI Key: QLZYWWFMPWQSOV-UHFFFAOYSA-N
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Description

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a benzylpiperazine moiety and an o-tolylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with benzylpiperazine under basic conditions.

    Attachment of the o-Tolylacetamide Group: The final step involves the acylation of the pyrimidine derivative with o-tolylacetic acid or its derivatives, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, and other biological processes.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-benzylpiperazin-1-yl)phenyl)-2-(o-tolyl)acetamide
  • N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Uniqueness

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpiperazine moiety, in particular, may enhance its ability to cross the blood-brain barrier, making it a valuable candidate for central nervous system-targeted therapies.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-19-7-5-6-10-21(19)15-24(30)27-22-16-23(26-18-25-22)29-13-11-28(12-14-29)17-20-8-3-2-4-9-20/h2-10,16,18H,11-15,17H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZYWWFMPWQSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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